6,8-dimethoxy-2-methyl-6H-quinolin-4-one
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Overview
Description
6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one is a chemical compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol . This compound is known for its unique structure, which includes a quinolinone core substituted with methoxy and methyl groups. It has a melting point of 220-221°C and is typically found in a powder form .
Preparation Methods
The synthesis of 6,8-dimethoxy-2-methyl-1,4-dihydroquinolin-4-one involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3,4-dimethoxy-N-anilines with alkyl- or aryl-substituted malonates in the presence of POCl3 or diphenyl ether can yield quinolinone derivatives . Industrial production methods often involve bulk custom synthesis and procurement, ensuring high purity and consistency .
Chemical Reactions Analysis
6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can yield dihydroquinolinone derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,8-dimethoxy-2-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one can be compared with other quinolinone derivatives, such as:
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
6,7-Dimethoxy-1-methylquinolin-2-ones: Synthesized from similar precursors and used in various applications.
The uniqueness of 6,8-dimethoxy-2-methyl-1,4-dihydroquinolin-4-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H13NO3 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
6,8-dimethoxy-2-methyl-6H-quinolin-4-one |
InChI |
InChI=1S/C12H13NO3/c1-7-4-10(14)9-5-8(15-2)6-11(16-3)12(9)13-7/h4-6,8H,1-3H3 |
InChI Key |
UDKPCRXWMMYPMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=CC(C=C(C2=N1)OC)OC |
Origin of Product |
United States |
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